molecular formula C7H11N3O B3237684 2-(2-methoxypyrimidin-4-yl)ethan-1-amine CAS No. 1393585-16-4

2-(2-methoxypyrimidin-4-yl)ethan-1-amine

Cat. No.: B3237684
CAS No.: 1393585-16-4
M. Wt: 153.18
InChI Key: ZRRJZLNYLPRMJK-UHFFFAOYSA-N
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Description

2-(2-Methoxypyrimidin-4-yl)ethan-1-amine (CAS 1393585-16-4) is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . As a pyrimidine derivative featuring a methoxy group at the 2-position and an ethanamine side chain at the 4-position, it serves as a versatile building block in medicinal chemistry and pharmaceutical research. Pyrimidine cores are known to be present in a wide array of bioactive molecules and FDA-approved drugs . Compounds within this structural class have demonstrated significant research value as key intermediates in the synthesis of potential therapeutic agents. For instance, structurally related pyrimidine-2,4-diamine compounds have been investigated for their role in signal transduction and as inhibitors of specific kinases . Furthermore, similar quinolinyl pyrimidine derivatives have been explored as potent inhibitors of type II NADH dehydrogenase (NDH-2), a target in microbial pathogens such as Mycobacterium tuberculosis , showing promise in the development of new antimicrobial agents . Researchers utilize this compound strictly for laboratory research purposes. It is not for human or veterinary diagnostic or therapeutic use. Handle this material with care, referring to the safety data sheet, as related pyrimidine compounds may be harmful if swallowed, cause skin irritation, and cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxypyrimidin-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-11-7-9-5-3-6(10-7)2-4-8/h3,5H,2,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRJZLNYLPRMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 2 2 Methoxypyrimidin 4 Yl Ethan 1 Amine and Analogues

Established Synthetic Routes to 2-Methoxypyrimidin-4-yl Derivatives

Multi-step Linear and Convergent Synthetic Approaches

The synthesis of pyrimidine (B1678525) derivatives, including those with a 2-methoxypyrimidin-4-yl core, often involves multi-step reaction sequences. These can be designed as either linear or convergent syntheses.

A common strategy for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment. nih.govorganic-chemistry.org For instance, the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, provides a classic route to dihydropyrimidines, which can be further modified. tandfonline.commdpi.com

For the synthesis of specifically substituted pyrimidines, a common starting point is a pre-functionalized pyrimidine ring, such as a halogenated pyrimidine, which can then undergo further transformations. researchgate.net For example, a 2,4-dichloropyrimidine (B19661) can be selectively reacted to introduce different substituents at the C2 and C4 positions.

Nucleophilic Substitution Reactions in Pyrimidine Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of pyrimidine rings, which are electron-deficient and thus activated towards attack by nucleophiles. researchgate.netbhu.ac.in Halogenated pyrimidines are particularly useful substrates for these reactions. researchgate.net

The reactivity of different positions on the pyrimidine ring towards nucleophilic attack is a key consideration. Generally, the C4 and C6 positions are more susceptible to nucleophilic substitution than the C2 position. stackexchange.comslideshare.net This selectivity can be influenced by the presence of activating or deactivating groups on the ring and the reaction conditions. arkat-usa.org For example, in the reaction of 2,4,6-trichloropyrimidine, substitution at C2 can become competitive with reaction at C6. arkat-usa.org

The reaction of chloropyrimidines with amines is a widely used method to introduce amino functionalities, which are precursors to compounds like 2-(2-methoxypyrimidin-4-yl)ethan-1-amine. arkat-usa.orgpublish.csiro.au The reaction conditions, such as temperature and the use of a base, can be optimized to achieve high yields. publish.csiro.au For instance, the amination of chloropyrimidines can be carried out in water, which can offer environmental and cost benefits. nih.govresearchgate.net

A specific example is the preparation of 2-methoxy-4-hydrazino-5-fluoropyrimidine, where 2-methoxy-5-fluorouracil is first chlorinated with phosphorus oxychloride to yield 2-methoxy-4-chloro-5-fluoropyrimidine. google.com This intermediate then undergoes hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to produce the final product. google.com

Novel and Green Chemistry Approaches in Pyrimidine-Ethanamine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. rasayanjournal.co.innih.govresearchgate.net This includes the use of microwave-assisted synthesis, transition metal-catalyzed reactions, and other green chemistry innovations. rasayanjournal.co.innih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purities in shorter timeframes compared to conventional heating methods. tandfonline.comijamtes.orgbenthamdirect.com This technique has been successfully applied to the synthesis of a wide variety of pyrimidine derivatives. tandfonline.comtandfonline.comijper.orgresearchgate.netorientjchem.org

The benefits of microwave irradiation stem from the efficient and rapid heating of polar substances through dipolar polarization and ionic conduction mechanisms. tandfonline.combenthamdirect.com This can lead to solvent-free reaction conditions, simplifying workup procedures and reducing waste. tandfonline.comcdnsciencepub.com

Several studies have reported the successful use of microwave irradiation in Biginelli-type reactions to produce pyrimidine derivatives in high yields. tandfonline.comtandfonline.com For example, oxo- and thioxopyrimidines have been synthesized in 65–90% yields via a microwave-assisted three-component cyclocondensation. tandfonline.com Similarly, pyrimidine derivatives have been synthesized in high yields using a microwave-assisted cyclocondensation reaction moderated by polyphosphate ester. tandfonline.com The synthesis of pyrazole-linked triazolo-pyrimidine hybrids has also been achieved using microwave irradiation in an ionic liquid, which was found to be recyclable. nih.gov

Reaction TypeConditionsYieldReference
Biginelli cyclocondensationMicrowave irradiation65-90% tandfonline.com
CyclocondensationMicrowave, polyphosphate esterHigh tandfonline.com
Biginelli-type reactionMicrowave, ionic liquidHigh nih.gov
One-pot multicomponent reactionMicrowave, glacial acetic acidHigh scispace.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become indispensable tools for the formation of carbon-carbon bonds in organic synthesis. researchgate.netrsc.org These reactions offer a versatile and efficient way to introduce a wide range of substituents onto the pyrimidine core. researchgate.netmdpi.com

Palladium catalysts are commonly employed in these transformations. rsc.orgacs.orgacs.org For example, the Suzuki-Miyaura cross-coupling of halogenated pyrimidines with arylboronic acids, catalyzed by a palladium complex like Pd(PPh₃)₄, allows for the synthesis of aryl-substituted pyrimidines. mdpi.comnih.govresearchgate.net The choice of catalyst, base, and solvent can significantly impact the reaction's efficiency and yield. mdpi.com

The functionalization of pyrimidines is not limited to Suzuki coupling. Other palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, have also been used to modify the pyrimidine ring. acs.org Furthermore, palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of new groups onto the pyrimidine core, avoiding the need for pre-functionalized starting materials. rsc.orgnih.govresearchgate.net

Coupling ReactionCatalyst SystemSubstratesProduct TypeReference
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄5-(4-bromophenyl)-4,6-dichloropyrimidine, arylboronic acids5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines mdpi.com
Suzuki-MiyauraPd(PPh₃)₄6-chloro-pyrimidine, arylboronic acids4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-ones nih.gov
Suzuki-MiyauraXPhosPdG2/XPhos3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, aryl/heteroaryl boronic acidsC3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-ones rsc.org
Mizoroki-HeckPalladium(II)(NHC) complexesVariousC-C coupled products acs.org

Environmentally Conscious Synthetic Innovations

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and improve sustainability. rasayanjournal.co.innih.govresearchgate.netbenthamdirect.com This includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. rasayanjournal.co.inbenthamdirect.com

Key green chemistry approaches in pyrimidine synthesis include:

Microwave-assisted synthesis: As discussed previously, this technique reduces reaction times and often allows for solvent-free conditions. rasayanjournal.co.inbenthamdirect.com

Ultrasonic synthesis: The use of ultrasound can also enhance reaction rates and yields. rasayanjournal.co.innih.gov

Multicomponent reactions (MCRs): These reactions, where multiple starting materials react in a single pot to form a complex product, are highly atom-economical and reduce waste. rasayanjournal.co.inmdpi.com

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a key aspect of green chemistry. rasayanjournal.co.innih.govnih.gov

Catalyst-free and solvent-free synthesis: In some cases, reactions can be carried out without a catalyst or solvent, for example, by grinding the reactants together (mechanochemistry). researchgate.netresearchgate.net

Use of recyclable catalysts: The development of heterogeneous or recyclable catalysts, such as nano-catalysts, minimizes waste and improves the economic viability of a process. mdpi.comresearchgate.net

For example, the synthesis of pyrano[2,3-d]pyrimidines has been achieved using magnetized deionized water as a green solvent under catalyst-free conditions, resulting in high yields and short reaction times. researchgate.net Another approach involves the use of nano-SiO₂ as a reusable catalyst in water for the synthesis of various pyrimidine-fused heterocycles. researchgate.net

Regioselectivity and Stereochemical Control in the Formation of Pyrimidine-Ethanamine Structures

The synthesis of pyrimidine-ethanamine structures requires precise control over regioselectivity, particularly when dealing with asymmetrically substituted pyrimidine rings. In the case of 2,4-disubstituted pyrimidines, nucleophilic substitution reactions with amines typically favor the more reactive 4-position. google.com However, methods have been developed to achieve selective functionalization at the C-2 position, which is crucial for constructing specific isomers.

One notable strategy for controlling regioselectivity involves the use of specific reaction conditions to favor amination at the less reactive C-2 position of a 2,4-dichloropyrimidine. google.com Research has demonstrated that reacting a 2,4-dihalopyrimidine with an amine in the presence of a non-nucleophilic auxiliary base and a non-nucleophilic alcohol solvent can selectively yield the 2-amino-4-chloropyrimidine (B19991) derivative. google.com This approach is significant for preparing precursors to compounds like this compound.

Table 1: Regioselective Amination of 2,4-Dichloropyrimidines

Pyrimidine Substrate Amine Nucleophile Solvent System Auxiliary Base Outcome Reference
2,4-dichloro-5-(trifluoromethyl)pyrimidine Aromatic Primary Amines tert-Butanol N,N-diisopropylethylamine (DIPEA) Preferential substitution at C-2 google.com

Stereochemical control is another critical aspect, especially when chiral centers are present or introduced in the ethan-1-amine side chain or on the pyrimidine ring itself. Studies on pyrimidine nucleoside analogues have explored diastereoisomeric differentiations and anomerizations. nih.gov For instance, transformations involving the C(5)-C(6) double bond of the pyrimidine ring, such as 1,3-dipolar cycloadditions, can be influenced by substituents on the side chain, allowing for stereochemically controlled synthesis of more complex fused heterocyclic systems. nih.gov While specific studies on the stereocontrol in the synthesis of this compound are not extensively detailed, the principles derived from related pyrimidine chemistry are applicable. nih.gov

Derivatization Strategies and Functional Group Interconversions on the Pyrimidine and Ethan-1-amine Moieties

The pyrimidine core is a versatile scaffold amenable to a wide range of modifications. nih.govnih.gov Functional group interconversions are common, allowing for the diversification of the pyrimidine structure to explore structure-activity relationships (SAR). nih.govumich.edu Key positions for modification on the pyrimidine ring are C2, C4, C5, and C6.

A primary method for modification is nucleophilic substitution of leaving groups, such as halides, at the C2 and C4 positions. nih.gov While the C4 position is generally more reactive, selective substitution at C2 can be achieved under specific conditions. google.comnih.gov For example, 2,4-dichloro-5-fluoropyrimidine (B19854) can be selectively reacted with various amines at the C4 position, leaving the C2-chloro group available for subsequent functionalization. nih.gov

More advanced strategies for scaffold diversification include "skeletal editing" or deconstruction-reconstruction approaches. nih.govchinesechemsoc.org These methods involve activating the pyrimidine ring, for instance by forming an N-arylpyrimidinium salt, which facilitates ring-opening to an iminoenamine intermediate. nih.gov This intermediate can then be recyclized with different reagents to generate novel heterocyclic systems or diversely substituted pyrimidines. nih.gov

Table 2: Advanced Strategies for Pyrimidine Scaffold Diversification

Strategy Description Starting Material Key Intermediate Resulting Scaffolds Reference
Deconstruction-Reconstruction Ring-opening of an N-arylpyrimidinium salt followed by recyclization. 4-Substituted Pyrimidine Iminoenamine 2-Substituted Pyrimidines, 1,2-Oxazoles, Pyrazoles nih.gov
Skeletal Editing (C-N to C-C Swap) Tf₂O activation followed by nucleophilic reaction and Dimroth rearrangement. Substituted Pyrimidine Not specified Substituted Pyridines chinesechemsoc.org

The primary amine of the ethan-1-amine side chain is a key site for functionalization, allowing for the introduction of a wide variety of substituents through several chemical reactions. These modifications are crucial for modulating the compound's physicochemical properties and biological interactions.

Common derivatization strategies include:

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (via amide coupling reagents) to form amides and sulfonamides.

Alkylation/Arylation: Nucleophilic substitution or reductive amination to introduce alkyl or aryl groups. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form N-aryl or N-heteroaryl bonds. mdpi.com

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield corresponding ureas and thioureas.

In the synthesis of related aminopyrimidine structures, various amines are coupled to the pyrimidine core, demonstrating the versatility of N-functionalization. nih.govmdpi.com For instance, Buchwald-Hartwig coupling has been successfully employed to react a range of amines with a 2-chloropyrimidine (B141910) intermediate, showcasing a method directly applicable to the functionalization of the ethan-1-amine group. nih.gov

Table 3: Examples of N-Functionalization on Aminopyrimidine Scaffolds

Reaction Type Reagents and Conditions Product Type Reference
Buchwald-Hartwig Amination Various amines, K₂CO₃, X-Phos, Pd₂(dba)₃, n-BuOH, 85 °C N-Substituted aminopyrimidines nih.gov
Nucleophilic Substitution Various amines, TEA, CHCl₃, r.t. N-Substituted aminopyrimidines nih.gov

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. nih.gov This approach aims to create compounds with improved affinity, better efficacy, or the ability to modulate multiple biological targets. nih.gov The pyrimidine-ethanamine scaffold is a valuable building block for creating such hybrid molecules due to its presence in many biologically active compounds and the chemical tractability of its pyrimidine and amine moieties. mdpi.comnih.gov

Hybrid molecules have been designed by linking pyrimidine structures to other bioactive scaffolds, such as:

Naphthoquinones: The 1,2-naphthoquinone (B1664529) scaffold, found in molecules like mansonone F, has been combined with 2-substituted pyrimidines to create hybrid compounds. mdpi.com

Thiazoles: Hybrid compounds combining a pyrazinamide (B1679903) moiety with a 4-arylthiazol-2-amine scaffold have been synthesized and evaluated for their biological activities. nih.gov

Spirooxindoles and Tetrazoles: In a diversity-oriented approach, spirooxindole-O-naphthoquinone-tetrazolo[1,5-a]pyrimidine hybrids were synthesized via one-pot multicomponent reactions. mdpi.com

The synthesis of these hybrids often involves forming a stable linker, such as an amide, urea, or a direct C-N bond, between the pyrimidine-ethanamine unit and the other molecular fragment. nih.gov The specific synthetic route is tailored to the functional groups available on each component.

Molecular Design, Theoretical, and Computational Chemistry Studies of 2 2 Methoxypyrimidin 4 Yl Ethan 1 Amine Derivatives

Conformational Analysis and Geometrical Optimizations

The initial step in any computational study of a molecule like 2-(2-methoxypyrimidin-4-yl)ethan-1-amine is to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. youtube.com Computational chemistry programs start with an initial guess of the molecular geometry and iteratively adjust atomic positions, bond lengths, and angles to minimize the system's energy until a stable equilibrium geometry is found. youtube.com

Various computational methods are employed for this purpose, ranging from molecular mechanics (MM) force fields like MM2 to more accurate quantum mechanical methods such as Density Functional Theory (DFT). nih.govplu.mx For pyrimidine (B1678525) derivatives, quantum chemical calculations have been successfully used to determine structural parameters like bond lengths and angles, which show excellent agreement with experimental data. researchgate.net The optimized geometry provides the foundation for all subsequent computational analyses, including the calculation of electronic properties and the simulation of molecular behavior.

Table 1: Representative Geometrical Parameters for an Optimized Pyrimidine Scaffold Note: This table provides illustrative data based on general findings for pyrimidine rings and is not specific to this compound.

Parameter Bond/Angle Calculated Value (DFT)
Bond Length C2-N1 1.34 Å
N1-C6 1.33 Å
C6-C5 1.40 Å
C5-C4 1.39 Å
C4-N3 1.33 Å
N3-C2 1.34 Å
Bond Angle N1-C2-N3 128.5°
C2-N3-C4 115.5°
N3-C4-C5 122.0°
C4-C5-C6 117.0°
C5-C6-N1 122.0°
C6-N1-C2 115.5°

Electronic Structure, Charge Distribution, and Reactivity Predictions

Once the optimized geometry is obtained, computational methods can be used to investigate the electronic properties of this compound derivatives. Analyses of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity, with a smaller gap often indicating higher reactivity. nih.gov Calculations of HOMO and LUMO energies can show that charge transfer occurs within the molecule. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is another powerful tool used to predict chemical reactivity. nih.gov MEP maps illustrate the charge distribution across a molecule, identifying electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov For pyrimidine derivatives, the nitrogen atoms typically create electron-deficient (π-deficient) centers at the 2, 4, and 6 positions of the ring, influencing how the molecule interacts with biological targets. scialert.net

Table 2: Key Electronic Properties Calculated for Pyrimidine Derivatives Note: The values presented are illustrative examples derived from general computational studies on pyrimidine-based compounds.

Property Description Typical Calculated Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. -6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. -1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov 5.3 eV
Dipole Moment Measure of the molecule's overall polarity. scialert.net 2.1 - 2.4 D
Chemical Hardness Resistance to change in electron distribution; higher values indicate greater stability. nih.gov 2.65 eV

Quantum Chemical Calculations and Spectroscopic Property Simulations

Quantum chemical methods, particularly DFT, are highly effective for simulating the spectroscopic properties of molecules. plu.mxnih.gov These calculations can predict vibrational frequencies (FTIR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-visible spectra). nih.gov Theoretical calculations of vibrational spectra are often scaled to correct for anharmonicity and achieve better agreement with experimental data. nih.gov For NMR simulations, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C chemical shifts with high accuracy. nih.gov

Comparing these simulated spectra with experimental data serves as a powerful method for structural confirmation of newly synthesized derivatives of this compound. rsc.orgnih.gov This integrated approach, combining synthesis with computational spectroscopy, ensures the correct structural assignment and provides a deeper understanding of the molecule's characteristics. nih.govmdpi.com

Table 3: Simulated vs. Experimental Spectroscopic Data for a Hypothetical Pyrimidine Derivative Note: This table illustrates the correlation between calculated and observed spectral data.

Spectroscopic Technique Functional Group/Proton Calculated Value Experimental Value
FTIR (cm⁻¹) N-H Stretch 3441 3450 cm⁻¹ rsc.orgnih.gov
C=O Stretch 1690 1681 cm⁻¹ rsc.orgresearchgate.net
C=N Stretch 1575 1549 cm⁻¹ rsc.orgresearchgate.net
¹H NMR (ppm) Pyrimidine-NH 11.81 12.59 ppm mdpi.com
Aromatic-CH 7.95 8.15 ppm mdpi.com
Methoxy-OCH₃ 3.80 3.82 ppm mdpi.com

Computational Screening and Virtual Library Design for Pyrimidine Scaffolds

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous natural products and approved drugs. acs.orgnih.govnih.gov This makes derivatives of this compound attractive candidates for drug discovery programs. Computational screening, or virtual screening, is a technique used to evaluate large collections of compounds against a biological target (e.g., an enzyme or receptor) to identify potential "hits". researchgate.netresearchgate.net

Virtual library design involves the creation of vast, computationally-generated collections of molecules built around a central scaffold like pyrimidine. By systematically attaching different chemical building blocks (BBs) at various positions on the pyrimidine core, libraries containing millions of unique structures can be designed. nih.gov A particularly innovative approach is the development of DNA-encoded libraries (DELs), where each small molecule is tagged with a unique DNA barcode, allowing for the rapid synthesis and screening of billions of compounds simultaneously. acs.orgnih.gov These methods significantly accelerate the identification of novel chemical entities with specific biological activities. thermofisher.com

Table 4: Example of a Virtual Library Design Strategy for a Pyrimidine Scaffold Note: This table illustrates how different building blocks can be combined to create a diverse chemical library.

Scaffold Position Building Block (BB) Type Number of Variations Resulting Library Size
Pyrimidine Core 2,4-dichloropyrimidine (B19661) 1
Position 2 Amines (R₁-NH₂) 200 200
Position 4 Boronic Acids (R₂-B(OH)₂) 150 30,000 (200 x 150)
Position 5 Halogens for further reaction 4 120,000 (30,000 x 4)

Advanced Molecular Modeling Approaches

Beyond static models, advanced computational techniques can simulate the dynamic behavior and predict the biological potency of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that variations in a molecule's structural or physicochemical properties lead to corresponding changes in its biological activity. nih.govscirp.org

A QSAR study involves several steps:

Data Set Preparation: A collection of pyrimidine derivatives with experimentally measured biological activities (e.g., IC50 values) is assembled. japsonline.commui.ac.ir

Descriptor Calculation: A wide range of molecular descriptors (numerical values that encode chemical information) are calculated for each molecule. These can describe steric, electronic, hydrophobic, or topological properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or non-linear approaches like Artificial Neural Networks (ANN), are used to build an equation that relates the descriptors to the biological activity. nih.govmui.ac.ir ANNs are often superior for modeling complex, non-linear relationships. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. tandfonline.com

A validated QSAR model can be used to predict the potency of newly designed, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. scirp.org This predictive capability makes QSAR an invaluable tool for streamlining the drug discovery process. nih.gov

Table 5: Typical Parameters and Results of a QSAR Study on Pyrimidine Derivatives Note: This table summarizes key metrics used to build and validate a QSAR model, with values based on published studies.

Parameter Description Example Value Source
Dataset Size Number of compounds in the training and test sets. Training: 26, Test: 7 nih.govmui.ac.ir
Modeling Method Statistical technique used to build the model. MLR and ANN nih.gov
R² (Coefficient of Determination) Indicates how well the model fits the training data. (Value closer to 1 is better). MLR: 0.889, ANN: 0.998 nih.govmui.ac.ir
Q² (Cross-Validated R²) Measures the internal predictive ability of the model. > 0.65 tandfonline.com
r² pred (External Validation) Measures the model's ability to predict the activity of an external test set. > 0.6 japsonline.com
RMSE (Root Mean Square Error) Represents the standard deviation of the prediction errors. (Lower is better). ANN value is typically lower than MLR. nih.govmui.ac.ir

In Silico Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Absorption:

The absorption of a drug, particularly after oral administration, is a key determinant of its bioavailability. In silico models predict absorption based on physicochemical properties such as lipophilicity (log P), topological polar surface area (TPSA), and molecular weight. For pyrimidine derivatives, studies have shown a good percentage of absorption, often ranging from 87.50% to 100%. researchgate.net The intestinal absorption of these compounds is generally predicted to be high. acs.org For instance, in a study of various pyrimidine derivatives, all tested compounds were predicted to have high gastrointestinal (GI) absorption. acs.org The "BOILED-Egg" model is a commonly used in silico tool to visualize a compound's potential for passive gastrointestinal absorption and brain penetration. mdpi.com

Distribution:

Following absorption, a drug is distributed to various tissues and organs. Key parameters influencing distribution include plasma protein binding (PPB) and the ability to cross biological barriers like the blood-brain barrier (BBB). Computational models for pyrazolo[3,4-d]pyrimidine derivatives have indicated a satisfactory ability to overcome membranes, including the BBB. mdpi.com For some oxindole (B195798) derivatives with structural similarities, in silico studies suggested a potential to cross the blood-brain barrier. acs.org The volume of distribution (Vd) is another critical parameter, and for certain pyrimidine derivatives, it has been computationally estimated to fall within acceptable ranges for drug candidates.

Metabolism:

The metabolic fate of a drug is largely determined by its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. In silico models can predict whether a compound is a substrate or an inhibitor of specific CYP isoforms. Studies on pyrimidine derivatives have shown varying interactions with CYP enzymes. For example, some oxindole derivatives were predicted to be inhibitors of CYP1A2, CYP2C19, and CYP2C9. acs.org In contrast, other pyrimidine-based compounds were found to be non-inhibitors of major CYP isoforms, suggesting a lower potential for drug-drug interactions. The metabolic stability of pyrazolo[3,4-d]pyrimidine derivatives has been assessed, with principal metabolites identified through processes like dechlorination and oxidation. mdpi.com

Excretion:

Excretion is the final step in the removal of a drug and its metabolites from the body. While direct in silico prediction of excretion pathways is complex, parameters related to clearance and potential for renal or biliary excretion can be estimated. Total clearance values can be used to set appropriate dosage values to achieve steady-state concentrations. researchgate.net

Drug-Likeness and Physicochemical Properties:

Many in silico ADME studies also evaluate the "drug-likeness" of compounds based on established rules such as Lipinski's Rule of Five. researchgate.net This rule assesses properties like molecular weight, log P, and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be an orally active drug. Numerous studies on pyrimidine derivatives have demonstrated that they often comply with these rules, indicating their potential as drug candidates. acs.orgbenthamdirect.com

The following tables provide a summary of in silico predicted ADME properties for various pyrimidine derivatives as reported in the scientific literature.

Table 1: Predicted Physicochemical and ADME Properties of Selected Pyrimidine Derivatives

Compound ClassMolecular Weight ( g/mol )logPTPSA (Ų)% AbsorptionBBB PermeabilityReference
Pyrazolo[3,4-d]pyrimidines350-5002.5-4.560-90HighYes mdpi.com
5-Amino-thiadiazolo[3,2-α]pyrimidines350-4503.0-5.0100-13087.5-100N/A researchgate.net
Oxindole Derivatives300-3502.0-3.550-70HighYes acs.org
N-Benzylidene chromeno[2,3-d]pyrimidines400-5504.0-6.080-110HighNo (predicted by BOILED-Egg) mdpi.com

This table is a representation of typical value ranges found in the literature for the specified classes of pyrimidine derivatives and is not exhaustive.

Table 2: Predicted Cytochrome P450 Inhibition Profile of Pyrimidine Derivatives

Compound ClassCYP1A2 InhibitionCYP2C9 InhibitionCYP2C19 InhibitionCYP2D6 InhibitionCYP3A4 InhibitionReference
Pyrazolo[3,4-d]pyrimidinesVariableVariableVariableVariableVariable mdpi.com
Oxindole DerivativesYesYesYesNoNo acs.org
N-Benzylidene chromeno[2,3-d]pyrimidinesNot PredictedNot PredictedNot PredictedNot PredictedNot Predicted mdpi.com

This table indicates the predicted inhibitory potential of different classes of pyrimidine derivatives against major CYP450 enzymes.

Structure Activity Relationship Sar Investigations and Mechanistic Insights into Biological Interactions

Systematic Elucidation of Structural Features Influencing Molecular Recognition

Structure-activity relationship (SAR) studies on pyrimidine-based compounds have provided critical insights into the features that govern their interaction with biological targets like kinases and deubiquitinases. For the pyrimidine-ethanamine core, molecular recognition is highly dependent on the substituents at different positions of the pyrimidine (B1678525) ring and modifications to the ethanamine side chain.

Studies on related N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinase USP1/UAF1 have shown that the pyrimidine core is essential for activity. nih.gov Modifications at the 2-position of the pyrimidine ring significantly impact potency. For instance, substituting the phenyl group with other aromatic or heterocyclic rings can alter binding affinity. acs.org The ethanamine portion of the scaffold acts as a linker, and its length and flexibility are crucial. Shortening or lengthening this linker can lead to a loss of optimal interactions within the target's binding site. The terminal amine group is a key interaction point, often forming hydrogen bonds or salt bridges, and its substitution pattern dictates selectivity and potency. For example, derivatizing this amine can modulate the compound's physicochemical properties and its ability to engage with specific amino acid residues.

In the context of USP48 inhibitors, modifications to analogous structures revealed that even small changes, such as altering the substitution on a phenyl ring attached to the core, could dramatically affect inhibitory activity. researchgate.net The presence of specific functional groups, like a carboxylic acid, was found to be crucial for the inhibition of USP48. researchgate.net These findings highlight that molecular recognition is a finely tuned process, where the pyrimidine serves as an anchor and the appended functionalities determine the potency and selectivity of the interaction.

Identification of Key Pharmacophoric Elements within the Pyrimidine-Ethanamine Scaffold

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the pyrimidine-ethanamine scaffold, several key pharmacophoric elements have been identified through computational and experimental studies.

The pyrimidine ring itself is a primary pharmacophoric feature, often involved in crucial hydrogen bonding and aromatic interactions. nih.gov The two nitrogen atoms within the pyrimidine ring are key hydrogen bond acceptors. The 2-methoxypyrimidin-4-yl arrangement in the title compound positions the methoxy (B1213986) group and the ethanamine chain at specific vectors relative to these hydrogen-bonding centers.

Analysis of related pyrimidine-based inhibitors targeting enzymes like Tankyrase 1 (a PARP family member) has led to the development of detailed pharmacophore models. These models often include:

Hydrogen Bond Acceptors (HBA): Corresponding to the nitrogen atoms of the pyrimidine ring. nih.gov

Hydrogen Bond Donors (HBD): The primary amine of the ethanamine side chain is a critical HBD.

Aromatic/Hydrophobic Regions: The pyrimidine ring provides a hydrophobic surface that can engage in π-stacking or van der Waals interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in a binding pocket. nih.govnih.gov

The spatial arrangement of these features is paramount. The ethanamine linker provides the necessary flexibility and distance to position the terminal amine (HBD) correctly relative to the pyrimidine ring (HBA and hydrophobic region) to achieve optimal binding.

Mechanistic Studies of Biological Target Interactions (In Vitro and Cellular Contexts)

The pyrimidine scaffold is a well-established "privileged structure" known to interact with the ATP-binding site of many kinases. While direct inhibitory data for 2-(2-methoxypyrimidin-4-yl)ethan-1-amine against a wide range of kinases is not extensively documented in public literature, SAR studies on analogous compounds provide strong evidence for potential activity.

Deubiquitinases (DUBs): The pyrimidine framework has been successfully exploited to develop potent DUB inhibitors. A high-throughput screen identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of USP1/UAF1, an enzyme complex crucial for DNA damage repair. nih.gov The optimized compound from this series, ML323, exhibited nanomolar potency. nih.gov This suggests that the pyrimidine-ethanamine core could be a starting point for developing inhibitors against other DUBs, such as USP8 or USP30. medchemexpress.commedchemexpress.com For example, the compound DUB-IN-2 is a potent inhibitor of USP8 with an IC₅₀ of 0.28 μM. medchemexpress.com

Kinases:

BRAF: Thienopyrimidines, which are bioisosteres of purines and structurally related to pyrimidines, have been investigated as B-Raf kinase inhibitors. nih.gov The V600E mutation in BRAF is a key driver in several cancers, making it an important therapeutic target.

EGFR-TK: The epidermal growth factor receptor (EGFR) is a tyrosine kinase (TK) often mutated in non-small-cell lung cancer (NSCLC). nih.gov While first-generation inhibitors target the ATP-binding pocket, resistance often develops. nih.gov The pyrimidine scaffold is a common core in many EGFR inhibitors.

ROS1: ROS1 is a receptor tyrosine kinase whose chromosomal rearrangements are oncogenic drivers in a subset of NSCLC. nih.gov There is a high degree of homology between the kinase domains of ALK and ROS1, and many ALK inhibitors also show activity against ROS1. nih.govviamedica.pl

PARP: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly Tankyrase 1 (TNKS1), have been targeted with pyrimidine-containing molecules. nih.gov PARP1 itself is involved in DNA repair and has been linked to resistance mechanisms against EGFR-TKIs. nih.gov

The table below summarizes the inhibitory activities of representative compounds featuring a pyrimidine or related heterocyclic scaffold against various enzymes.

Compound/SeriesTarget EnzymeIC₅₀ ValueReference
ML323USP1/UAF177 nM nih.gov
DUB-IN-2USP80.28 µM medchemexpress.com
Compound 17eUSP4812.6 µM researchgate.net
Compound 2 B-Raf (MCF-7)0.013 µM nih.gov

This interactive table allows for sorting and filtering of the presented data.

Detailed receptor binding profiles for this compound are not broadly available in peer-reviewed literature. However, ligand-target recognition can be inferred from the mechanistic studies of related inhibitors.

For kinases and DUBs, the pyrimidine-ethanamine scaffold primarily engages the enzyme's active site. In kinases, the pyrimidine ring typically forms hydrogen bonds with the "hinge" region of the ATP-binding pocket, mimicking the adenine (B156593) portion of ATP. clinpgx.org The ethanamine linker then projects a functional group towards the solvent-exposed region or deeper into a hydrophobic pocket, contributing to both potency and selectivity.

In the case of USP1/UAF1 inhibitors like ML323, the pyrimidine core and its substituents occupy a binding pocket on the enzyme surface, leading to allosteric inhibition. nih.gov The recognition is driven by a combination of hydrogen bonds, hydrophobic interactions, and shape complementarity between the ligand and the protein surface.

The enzyme inhibition capabilities of pyrimidine-based compounds translate into distinct cellular activities, most notably antiproliferative effects and the induction of apoptosis.

Antiproliferative Effects: By inhibiting enzymes essential for cell growth and survival, such as kinases and deubiquitinases, pyrimidine derivatives can halt the proliferation of cancer cells. For example, the USP8 inhibitor DUBs-IN-2 demonstrates antiproliferative activity against the HCT116 colon cancer cell line and the PC-3 prostate cancer cell line, with IC₅₀ values in the range of 0.5-1.5 μM. medchemexpress.com Similarly, certain 4-amino-thieno[2,3-d]pyrimidines, which are structurally analogous to the core of interest, show potent antiproliferative effects against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov

Apoptosis Induction: Inhibition of survival pathways or activation of pro-apoptotic signals can lead to programmed cell death. Compounds that inhibit DUBs like USP1 can enhance DNA damage, pushing cancer cells towards apoptosis. nih.gov Other molecules with different substitution patterns, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), have been shown to induce apoptosis in breast cancer and HeLa cervical cancer cells by activating caspases and upregulating death receptors. nih.govnih.gov This demonstrates that small molecules can trigger the extrinsic apoptotic pathway, a mechanism potentially accessible to derivatives of the pyrimidine-ethanamine scaffold.

The table below presents the cellular activity of representative compounds.

CompoundCell LineBiological EffectIC₅₀ ValueReference
DUBs-IN-2HCT116 (Colon)Antiproliferative0.5-1.5 µM medchemexpress.com
DUBs-IN-2PC-3 (Prostate)Antiproliferative0.5-1.5 µM medchemexpress.com
Compound 2 (thienopyrimidine)MCF-7 (Breast)Antiproliferative4.3 µg/mL nih.gov
Compound 2 (thienopyrimidine)MDA-MB-231 (Breast)Antiproliferative18.28 µg/mL nih.gov

This interactive table allows for sorting and filtering of the presented data.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking, Hydrophobic Interactions) in Ligand-Target Complexes

The binding of a small molecule like this compound to its biological target is mediated by a network of non-covalent interactions. nih.gov The strength and specificity of these interactions determine the ligand's affinity and residence time.

Hydrogen Bonding: This is a critical interaction for the pyrimidine-ethanamine scaffold. The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors with backbone amide protons in a protein's hinge region or with side chains of residues like asparagine or glutamine. The primary amine of the ethanamine tail is a strong hydrogen bond donor, capable of interacting with carbonyl oxygens from the protein backbone or with side chains of aspartate, glutamate (B1630785), or serine. nih.gov

π-Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with the side chains of aromatic amino acids such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). This type of interaction is common in the ATP-binding sites of kinases and contributes significantly to binding affinity.

Hydrophobic Interactions: The pyrimidine ring and the ethyl linker contribute to hydrophobic interactions with nonpolar residues in the binding pocket. For the title compound, the 2-methoxy group adds another potential point of hydrophobic contact. In more complex derivatives, larger hydrophobic substituents are often added to fill specific hydrophobic pockets within the target protein, thereby increasing potency and selectivity. acs.orgresearchgate.net

Electrostatic Interactions: At physiological pH, the primary amine of the ethanamine group is likely protonated, forming a positively charged ammonium (B1175870) ion. This allows for strong electrostatic interactions (salt bridges) with negatively charged aspartate or glutamate residues in the binding site. nih.gov

These non-covalent forces work in concert to stabilize the ligand-target complex, and a deep understanding of these interactions is fundamental to the rational design of more potent and selective inhibitors based on the pyrimidine-ethanamine scaffold.

Applications in Chemical Biology and Drug Discovery Research Pre Clinical Focus

Utility as Chemical Probes for Investigating Biological Pathways

Chemical probes are indispensable tools for dissecting complex biological pathways and validating the function of novel protein targets. nih.gov An ideal probe is potent, selective, and demonstrates a clear mechanism of action, allowing researchers to link a specific molecular interaction to a phenotypic outcome. nih.gov While direct application of 2-(2-methoxypyrimidin-4-yl)ethan-1-amine as a dedicated chemical probe is not prominently documented, its structural motifs are integral to compounds designed to investigate specific biological processes.

For instance, the discovery of selective inhibitors for targets like Monocarboxylate Transporter 4 (MCT4), a protein crucial in tumor metabolism, illustrates the role of highly tailored molecules in pathway investigation. The development of a selective MCT4 inhibitor, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, enabled detailed studies of lactate (B86563) transport and its effect on tumor biology in pre-clinical models. nih.gov The pyrimidine-ethanamine scaffold has the potential to be similarly elaborated into highly specific probes for other targets, allowing for the elucidation of their roles in health and disease.

Development as Core Scaffolds for Novel Ligand Design

The true utility of this compound in medicinal chemistry lies in its role as a core scaffold. A scaffold provides the fundamental three-dimensional framework upon which novel ligands can be designed and synthesized. The pyrimidine (B1678525) ring, in particular, is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets.

Research into various therapeutic areas demonstrates the versatility of the pyrimidine core, which is structurally related to the target compound. Derivatives have been developed as potent and selective antagonists for targets such as the A2A adenosine (B11128) receptor and as inhibitors of the USP1/UAF1 deubiquitinase complex, which is implicated in cancer. nih.govresearchgate.net In these examples, the pyrimidine core serves as the anchor for the molecule, while modifications at other positions fine-tune potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of Pyrimidine Scaffolds in Novel Ligand Design This table is interactive. You can sort and filter the data.

Scaffold Class Target Therapeutic Area Key Structural Feature Reference
N-benzyl-2-phenylpyrimidin-4-amine USP1/UAF1 Oncology 2-phenylpyrimidin-4-amine core nih.gov
2-Amino-N-pyrimidin-4-ylacetamide A2A Adenosine Receptor CNS Disorders Pyrimidin-4-ylacetamide backbone researchgate.net
3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine mGluR5 CNS Disorders Pyridine core (related heterocycle) ebi.ac.uk
Ethenesulfonamide Derivatives Endothelin Receptor Cardiovascular Phenyl or heterocyclic sulfonamide researchgate.net

Contributions to Lead Generation and Optimization Campaigns in Pre-clinical Discovery

Lead generation and optimization are critical phases in pre-clinical drug discovery, where initial "hits" from screening campaigns are chemically modified to improve their drug-like properties. The this compound structure represents a versatile starting point for such campaigns.

A notable example is the discovery of inhibitors for the USP1/UAF1 deubiquitinase complex, a promising anti-cancer target. nih.gov A high-throughput screen of over 400,000 compounds identified initial hits, which were then subjected to medicinal chemistry optimization. This effort led to the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives with nanomolar inhibitory potency. nih.gov The campaign involved systematic modifications of the pyrimidine scaffold to establish a clear structure-activity relationship (SAR), enhancing both potency and selectivity. This process demonstrates how a core structure, in this case a substituted pyrimidine, contributes directly to the generation and refinement of a pre-clinical lead compound.

Table 2: Lead Optimization of a Pyrimidine-Based Inhibitor Series This table is interactive. You can sort and filter the data.

Compound Stage Core Structure Key Optimization Goal Outcome Reference
Initial Hit Unspecified small molecule Identify USP1/UAF1 inhibitors Initial activity identified from HTS nih.gov
Lead Series N-benzyl-2-phenylpyrimidin-4-amine Improve inhibitory potency Nanomolar potency achieved (e.g., ML323) nih.gov
Optimization Analogs of lead series Establish Structure-Activity Relationship (SAR) Understanding of key interaction points nih.gov

Synthesis of Radioligands and Fluorescent Probes for Biological Assays

Radioligands and fluorescent probes are modified versions of a compound that carry a radioactive isotope (e.g., ¹²³I, ¹¹C) or a fluorophore. These labeled molecules are essential for various pre-clinical biological assays, including binding studies, receptor occupancy measurements, and in vivo imaging techniques like SPECT and PET.

While no specific radiolabeled or fluorescent versions of this compound have been detailed in the reviewed literature, the process for creating such tools is well-established. For example, a potent ligand for the 5-HT2A receptor was successfully radiolabeled with Iodine-123. nih.gov This involved synthesizing a precursor molecule (a tributylstannyl derivative) which then underwent an iododestannylation reaction to incorporate the radioisotope, yielding a tracer with high purity and specific activity suitable for in vivo imaging in mice. nih.gov The primary amine handle on this compound provides a convenient attachment point for either a chelator for a radiometal or a linker to a fluorescent dye, making it a suitable candidate for conversion into such a probe, should its derivatives show high affinity for a target of interest.

Integration into Compound Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of compounds against a biological target. The success of HTS relies on the quality and diversity of the compound libraries used. These libraries are often built from collections of "building blocks"—smaller, reactive molecules that can be combined in various ways to generate a large number of unique structures.

The compound this compound and its close analogs, such as 2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine, are available from commercial suppliers and are incorporated into screening libraries. chemscene.comsigmaaldrich.com The presence of these compounds in such collections highlights their value as versatile chemical synthons. The discovery of USP1/UAF1 inhibitors, which began with a large-scale HTS campaign, underscores the importance of having scaffolds like the pyrimidine-ethanamine readily available in screening decks to identify novel starting points for drug discovery programs. nih.gov

Future Directions and Emerging Research Avenues for 2 2 Methoxypyrimidin 4 Yl Ethan 1 Amine Research

Exploration of Expanded Chemical Space through Advanced Diversification Strategies

To move beyond incremental modifications, researchers are employing advanced strategies to broadly explore the chemical space around the pyrimidine-ethanamine core. These methods aim to generate libraries of compounds with significant structural diversity, increasing the probability of discovering novel biological activities.

One such advanced method is Diversity-Oriented Synthesis (pDOS) , which utilizes privileged substructures like pyrimidine (B1678525) to create complex and diverse polyheterocyclic compounds. researchgate.net This strategy can generate scaffolds well-suited for targeting complex protein-protein interactions (PPIs), which are often considered "undruggable." researchgate.net

Another powerful technique is the deconstruction-reconstruction strategy . nih.govnih.govresearchgate.net This approach involves chemically transforming the pyrimidine ring into a reactive intermediate, which can then be used to construct a variety of different nitrogen-containing heterocycles. nih.govnih.gov For instance, a pyrimidine can be converted into an N-arylpyrimidinium salt, which is then cleaved to form an iminoenamine building block. nih.govnih.govresearchgate.net This intermediate serves as a versatile synthon for creating new azoles or substituted pyrimidines, effectively enabling skeletal editing and diversification of the original molecule. nih.govresearchgate.net This allows for late-stage structure-activity relationship (SAR) studies on complex molecules that would be difficult to synthesize from scratch. nih.govnih.gov

Table 1: Comparison of Advanced Diversification Strategies for Pyrimidine Scaffolds

StrategyPrincipleKey AdvantagePotential Outcome for 2-(2-methoxypyrimidin-4-yl)ethan-1-amine
Diversity-Oriented Synthesis (pDOS) Employs a privileged core (pyrimidine) to build complex, multi-ring structures through various cyclization pathways. researchgate.netAccess to novel, three-dimensional chemical space and scaffolds suitable for challenging targets like PPIs. researchgate.netGeneration of rigid, conformationally constrained analogs to target allosteric sites or protein-protein interfaces.
Deconstruction-Reconstruction Chemically cleaves the pyrimidine ring into a versatile building block, which is then used to synthesize new heterocyclic systems. nih.govnih.govresearchgate.netEnables skeletal editing of existing complex molecules, allowing for rapid generation of diverse analogs that are not limited to the original pyrimidine core. nih.govnih.govTransformation of the pyrimidine core into other heterocycles (e.g., pyrazoles, pyridines) while retaining the crucial ethanamine side chain. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govnih.govresearchgate.net For pyrimidine-ethanamine research, these computational tools offer powerful methods for navigating the vast chemical space and prioritizing synthetic efforts.

Table 2: Applications of AI/ML in Pyrimidine-Ethanamine Research

ApplicationDescriptionImpact on Research
Predictive Modeling ML models are trained to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, bioactivity, and physicochemical characteristics from a chemical structure. nih.govEarly-stage filtering of unpromising candidates, reducing late-stage failures and focusing resources on molecules with higher success potential. researchgate.net
Virtual Screening AI algorithms rapidly screen virtual libraries of millions or billions of compounds to identify those likely to bind to a specific biological target. nih.govAccelerates the hit-finding process and allows for the exploration of a much larger chemical space than physical screening. youtube.com
De Novo Drug Design Generative AI models create novel molecular structures optimized for specific criteria, such as binding affinity to a target and drug-like properties. nih.govProposes novel, synthesizable pyrimidine-ethanamine analogs with potentially superior properties compared to existing compounds.
Target Identification AI analyzes large-scale biomedical data (genomics, proteomics) to uncover hidden relationships between diseases and potential drug targets. nih.govIdentifies and validates new biological targets for which pyrimidine-ethanamine derivatives could be developed as modulators.

Development of Innovative and Sustainable Synthetic Methodologies for Pyrimidine-Ethanamines

The synthesis of pyrimidine derivatives is evolving towards more efficient and environmentally friendly methods, aligning with the principles of green chemistry. nih.govresearchgate.net Future research will focus on developing sustainable protocols for producing this compound and its analogs.

Key areas of innovation include multicomponent reactions (MCRs), which allow the synthesis of complex molecules like pyrimidines from three or more starting materials in a single step. nih.gov This approach is highly atom-economical and can quickly generate libraries of diverse products. nih.gov For example, a regioselective, iridium-catalyzed multicomponent synthesis has been developed to produce highly substituted pyrimidines from amidines and alcohols, liberating only hydrogen and water as byproducts. nih.gov

Other green approaches involve the use of eco-friendly solvents like water or magnetized deionized water, solvent-free reaction conditions, and the application of reusable catalysts such as ZrO2 nanoparticles. researchgate.net Techniques like microwave and ultrasonic irradiation are also being employed to reduce reaction times and energy consumption. nih.govresearchgate.net

Table 3: Green and Innovative Synthetic Approaches for Pyrimidines

MethodPrincipleSustainability Advantage
Multicomponent Reactions (MCRs) Combines three or more reactants in a single pot to form the final product, minimizing intermediate isolation steps. nih.govHigh atom economy, reduced solvent waste, and operational simplicity. nih.gov
Catalyst-Free Synthesis Reactions are conducted without a catalyst, often using green solvents like magnetized deionized water. researchgate.netAvoids the use of potentially toxic or expensive metal catalysts and simplifies product purification.
Microwave/Ultrasonic Irradiation Uses microwave or ultrasonic energy to accelerate chemical reactions. nih.govDrastically reduces reaction times, often improves yields, and lowers energy consumption compared to conventional heating.
Iridium-Catalyzed Alcohol Functionalization Employs pincer-ligand iridium complexes to catalyze the synthesis of pyrimidines directly from alcohols. nih.govUtilizes readily available and renewable alcohol feedstocks and generates minimal waste. nih.gov

Identification and Validation of Novel Biological Targets at the Molecular and Cellular Level

While pyrimidine derivatives are known to target a range of enzymes, particularly kinases, a significant future direction is the identification and validation of entirely new biological targets. nih.govju.edu.sa The structural features of the pyrimidine scaffold make it a versatile template for interacting with various ATP-binding sites and other protein pockets. rsc.orgnih.gov

Research is expanding to screen pyrimidine-based libraries against a wider array of protein classes implicated in diseases beyond cancer, such as neurodegenerative disorders and infectious diseases. gsconlinepress.comacs.org For example, pyrimidine derivatives have been investigated as inhibitors of cholinesterases for potential application in Alzheimer's disease. acs.org In oncology, efforts are moving beyond well-established targets like EGFR to novel kinases such as PIM-1, which is involved in cell proliferation and survival. rsc.orgnih.gov The discovery of new molecular targets is crucial for developing therapies for untreated conditions and overcoming resistance to existing drugs. nih.gov

Table 4: Potential Novel Biological Targets for Pyrimidine Derivatives

Target ClassSpecific Example(s)Therapeutic AreaRationale
Kinases PIM-1 Kinase, JAK Kinase, PI3K nih.govju.edu.sarsc.orgOncology, InflammationPyrimidine is a privileged scaffold for kinase inhibition; targeting novel kinases can overcome resistance and provide new therapeutic options. nih.govrsc.org
Cholinesterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) acs.orgNeurodegenerative Diseases (e.g., Alzheimer's)Inhibition of these enzymes can increase neurotransmitter levels, offering a symptomatic treatment strategy. acs.org
Protein-Protein Interactions (PPIs) ACE2-Spike Protein Interaction researchgate.netInfectious Disease (e.g., COVID-19)Small molecules designed with pDOS can disrupt the protein interfaces required for viral entry into host cells. researchgate.net
Topoisomerases Topoisomerase II nih.govOncologyThese enzymes are critical for DNA replication in cancer cells; their inhibition leads to cell death. nih.gov

Rational Design of Multi-Targeting Ligands and Fragment-Based Approaches

Modern drug design is increasingly moving towards strategies that can offer improved efficacy or overcome drug resistance. Two key approaches are the design of multi-targeting ligands and fragment-based drug discovery (FBDD).

Multi-targeting ligands are single molecules designed to interact with two or more distinct biological targets simultaneously. nih.govnih.gov This is particularly relevant for complex multifactorial diseases like cancer, where multiple signaling pathways are dysregulated. nih.gov The pyrimidine scaffold is an excellent starting point for creating multi-target kinase inhibitors, for example, by designing molecules that can fit into the ATP-binding sites of several different oncogenic kinases. nih.govrsc.org

Fragment-Based Drug Discovery (FBDD) begins by screening small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a protein target. acs.orgnih.gov Once a fragment hit is identified and its binding mode is determined (typically via X-ray crystallography or NMR), it is then synthetically "grown" or "linked" with other fragments to create a more potent, lead-like molecule. acs.org The this compound core itself can be considered a valuable fragment for screening or as a foundation upon which to elaborate, using FBDD principles to rationally build highly potent and selective inhibitors. gsconlinepress.comacs.org

Table 5: Principles of Fragment-Based Drug Discovery (FBDD)

StageDescriptionKey Technique(s)Goal
1. Fragment Screening A library of small molecules (typically <300 Da) is screened for binding to the target protein. acs.orgBiophysical methods (NMR, X-ray Crystallography, Thermal Shift Assay). nih.govIdentify low-affinity but high-quality "hits" that bind efficiently to the target.
2. Hit Validation The binding of fragment hits is confirmed and characterized.X-ray crystallography is used to determine the precise binding mode of the fragment. nih.govObtain structural information to guide the elaboration process.
3. Fragment Elaboration The validated fragment is chemically modified to increase potency and selectivity. This can involve "growing" the fragment to occupy adjacent pockets or "linking" it to another fragment that binds nearby. acs.orgStructure-guided medicinal chemistry, computational modeling.Develop a potent, drug-like lead compound with optimized interactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-methoxypyrimidin-4-yl)ethan-1-amine, and how can purity be ensured during synthesis?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving pyrimidine derivatives. For example, brominated intermediates (e.g., 4-bromoindole derivatives) can undergo amination with ethylenediamine analogs under controlled conditions . Purity (>95%) is achieved using column chromatography and validated via HPLC or LC-MS. Enamine Ltd. catalogs highlight its use as a building block, emphasizing rigorous purification protocols to meet research-grade standards .

Q. What spectroscopic techniques are recommended for confirming the structural identity of this compound?

  • Methodological Answer :

  • 1H-NMR : Peaks corresponding to the methoxy group (δ ~3.8–4.0 ppm) and ethyleneamine protons (δ ~2.8–3.2 ppm) confirm substitution patterns .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 179.1) validate the molecular formula (C7H11N3O).
  • FT-IR : Absorbance bands for C-O (methoxy, ~1250 cm⁻¹) and NH2 (stretch, ~3300 cm⁻¹) are critical .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Waste Disposal : Segregate waste and neutralize acidic byproducts (e.g., trifluoroacetic acid residues) before disposal .

Advanced Research Questions

Q. How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • In Vitro Assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method, as seen in analogous pyrimidine derivatives .
  • Cell-Based Studies : Use cytotoxicity assays (e.g., MTT) on neuronal cell lines to assess therapeutic windows.
  • Dose-Response Curves : Establish IC50 values for target engagement, referencing protocols from studies on 4-methoxy-phenylthiazole-2-amine derivatives .

Q. How can molecular docking studies be applied to understand interactions between this compound and biological targets?

  • Methodological Answer :

  • Software Tools : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., AChE or cannabinoid receptors).
  • Validation : Cross-reference docking scores with experimental IC50 values from bioassays .
  • ADMET Prediction : Utilize tools like SwissADME to predict pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. What strategies resolve discrepancies between experimental spectral data and literature values during characterization?

  • Methodological Answer :

  • Solvent Effects : Compare NMR spectra in deuterated solvents (e.g., MeOD vs. DMSO-d6) to account for shifts .
  • Impurity Analysis : Use 2D NMR (e.g., HSQC, COSY) to distinguish between stereoisomers or byproducts.
  • Reference Standards : Cross-check with NIST Chemistry WebBook data for gas-phase MS fragmentation patterns .

Retrosynthesis Analysis

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2-(2-methoxypyrimidin-4-yl)ethan-1-amine
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2-(2-methoxypyrimidin-4-yl)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.